Acequinocyl
Overview
Description
Acequinocyl, also known as Kanemite, is an acaricide . It is effective against all mite development stages on various crops such as ornamentals, top fruit, and others . It is not highly soluble in water but is highly soluble in most organic solvents .
Molecular Structure Analysis
The chemical formula of this compound is C24H32O4 . Its molecular weight is 384.52 . The structure does not exhibit isomerism .
Chemical Reactions Analysis
This compound and its metabolite hydroxythis compound are stable in the presence of formic acid at low temperatures . They can be extracted from solid food samples using acetonitrile containing 0.5% (v/v) formic acid .
Physical and Chemical Properties Analysis
This compound is a yellowish crystalline powder . It has a melting point of 59.6°C . It is not highly soluble in water but is highly soluble in most organic solvents . It is volatile, not expected to leach to groundwater, and tends not to persist in soil or aquatic systems .
Scientific Research Applications
Resistance and Cross-Resistance in Mites
- Acequinocyl is a commercialized acaricide belonging to the naphthoquinone analogue group. Research focused on a laboratory-selected this compound-resistant strain of the two-spotted spider mite, Tetranychus urticae, reveals insights into resistance inheritance, cross-resistance, and biochemical resistance mechanisms (Salman & Sarıtaş, 2014). Another study conducted on Tetranychus urticae showed that this compound resistance, characterized by target site mutations and detoxification via cytochrome P450, indicates the role of these mechanisms in resistance development (Sugimoto & Osakabe, 2019).
Acaricide Resistance in Predatory Mites
- Research on the predatory mite, Phytoseiulus persimilis, indicates that this compound resistance is intermediately dominant and polygenic, with cytochrome P450 monooxygenase and esterase playing significant roles in resistance development (Salman, Aydınlı & Ay, 2015).
Residue Levels and Safety Assessment
- Studies assessing residue levels of this compound in citrus fruits and peppers concluded that the short- and long-term intake of this compound residues, resulting from reported agricultural practices, is unlikely to present a risk to consumer health (Anastassiadou et al., 2019), (Bellisai et al., 2022).
Pesticide Production Process
- A paper from 2001 described the development of a new industrial production process of this compound from 1, 4-naphthoquinone, outlining an efficient synthetic route for the pesticide (Suganuma, 2001).
Persistence and Degradation Studies
- Research on the persistence and degradation behaviors of this compound in perilla leaf under greenhouse conditions showed that this compound and its metabolite, hydroxythis compound, followed first-order kinetics in degradation, with half-lives of approximately 2.8 to 3.1 days (Na et al., 2012).
Mode of Action of this compound
- This compound is part of a new class of acaricides that impact mitochondrial respiration, offering novel opportunities for mite control with low mammalian toxicity and environmental persistence (Dekeyser, 2005).
Risk Assessment of Residues in Food
- A study evaluating pesticide residues in yuza fruits and tea samples in Korea, including this compound, conducted risk assessments based on estimated daily intake and acceptable daily intake, indicating no significant health risks (Lee & Lee, 2012).
Mechanism of Action
Target of Action
Acequinocyl’s primary target is the mitochondrial respiratory chain complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP), the cell’s main source of energy.
Mode of Action
This compound inhibits the mitochondrial respiratory chain complex III by binding to the Qo site . This inhibition disrupts the electron transport chain, preventing the formation of ATP and thereby depriving the cell of energy .
Biochemical Pathways
The inhibition of the mitochondrial respiratory chain complex III by this compound affects the electron transport chain . This disruption leads to a decrease in ATP production, which can cause cell death due to energy deprivation .
Pharmacokinetics
This compound can be analyzed using a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Result of Action
The result of this compound’s action is the inhibition of the mitochondrial respiratory chain complex III, leading to a decrease in ATP production . This energy deprivation can lead to cell death, making this compound effective as an acaricide .
Action Environment
These properties suggest that the action, efficacy, and stability of this compound can be influenced by environmental factors such as soil composition, water availability, and pH .
Safety and Hazards
Future Directions
Acequinocyl is currently being evaluated for use in the European Union . Its unique active ingredient makes it an ideal member of resistance management programs . It is used widely in Japan to control plant mite species and maintains excellent efficacy without any sign of developing miticide resistance .
Biochemical Analysis
Biochemical Properties
Acequinocyl interacts with the mitochondrial respiratory chain complex III . The biochemical reactions involving this compound primarily occur in this context. It is believed that enhanced metabolism via detoxification enzymes plays a major role in resistance to this compound .
Cellular Effects
This compound affects various types of cells, particularly those of the two-spotted spider mite, Tetranychus urticae . It influences cell function by inhibiting the mitochondrial respiratory chain complex III , which is crucial for cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting mitochondrial respiratory chain complex III . This inhibition disrupts the normal functioning of the mitochondria, leading to cell death. A mutation in the target site (mitochondrial cytochrome b) and detoxification by cytochrome P450 are essential for this compound resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows increased resistance over time . This resistance is due to genetic mutations in the target site and/or overexpression of metabolic genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this compound can lead to increased resistance, particularly in populations of Tetranychus urticae .
Metabolic Pathways
This compound is involved in the metabolic pathway of the mitochondrial respiratory chain complex III . It interacts with this enzyme complex, leading to disruption of normal metabolic flux.
Subcellular Localization
This compound targets the mitochondria within the cell . It is directed to this organelle because its mechanism of action involves the inhibition of the mitochondrial respiratory chain complex III .
Properties
IUPAC Name |
(3-dodecyl-1,4-dioxonaphthalen-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-3-4-5-6-7-8-9-10-11-12-17-21-22(26)19-15-13-14-16-20(19)23(27)24(21)28-18(2)25/h13-16H,3-12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXWCAVUNHOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034297 | |
Record name | Acequinocyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; [Merck Index] | |
Record name | Acequinocyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3379 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.69X10-3 mg/L at 20 °C, Solubility in n-hexane 44 g/L, toluene 450 g/L, dichloromethane 620 g/L, acetone 220 g/L, methanol 7.8 g/L, and dimethylformamide 190 g/L. | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.15 at 25 °C, Relative density = 1.04 /End-use product/ | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 1.27X10-8 mm Hg at 25 °C | |
Record name | Acequinocyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3379 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The de-acetylated metabolite of acequinocyl, 2-hydroxy-3-dodecyl-1,4-naphthoquinone, strongly inhibits respiration in complex III of insect mitochondria. Compounds in this class have long been known to be complex III inhibitors in vertebrate systems. Structurally they resemble ubiquinone and they bind at the Qo center, probably competing with ubiquinone for this site. ... Their inhibitory potency depends on their lipophilicity and the optimal alkyl chain length is reached with the undecyl group. | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellowish flake | |
CAS No. |
57960-19-7 | |
Record name | Acequinocyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57960-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acequinocyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acequinocyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Naphthalenedione, 2-(acetyloxy)-3-dodecyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEQUINOCYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQN165D1MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
59.6 °C | |
Record name | ACEQUINOCYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7265 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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